3-Butanoyl-1,3-thiazolidine-4-carboxylic acid

Description

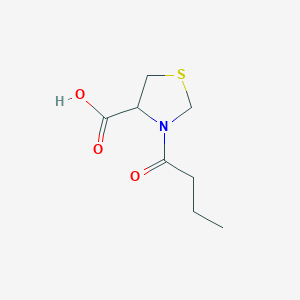

Structure

3D Structure

Properties

IUPAC Name |

3-butanoyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-2-3-7(10)9-5-13-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGCZLZGUBTUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CSCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butanoyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Acylation and Ring Functionalization

3-BTCA’s reactivity is influenced by its thiazolidine ring and substituents. The butanoyl group at position 3 introduces steric and electronic effects that modulate nucleophilic and electrophilic interactions.

Key Reactions:

-

Acylation/Deacylation :

The butanoyl group can undergo hydrolysis under acidic or basic conditions to regenerate the parent 1,3-thiazolidine-4-carboxylic acid. For example:Reaction rates depend on pH and temperature, with optimal hydrolysis observed at 60–80°C in aqueous ethanol .

-

Condensation with Aldehydes :

The thiazolidine ring participates in decarboxylative condensations with aldehydes (e.g., benzaldehyde), forming azomethine ylides. These intermediates undergo [3+2] cycloadditions with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) .

Stereochemical Behavior

The stereochemistry of 3-BTCA derivatives affects reaction pathways. Computational studies on analogous thiazolidine-4-carboxylic acids reveal:

| Reaction Condition | Major Product (Conformation) | Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Propionaldehyde (R = Et) | Anti | 23 | |

| Benzaldehyde (R = Ph) | Anti/Syn (4.1:1 ratio) | 17 |

The butanoyl group likely stabilizes the anti conformation due to steric hindrance, favoring specific stereoselective pathways .

Decarboxylative Cycloadditions

3-BTCA can act as a precursor to azomethine ylides via decarboxylation. For example:

These ylides react with electron-deficient alkenes or alkynes, yielding pyrrolidine/thiazole hybrids .

Experimental Parameters:

-

Solvent : Toluene or ethanol

-

Temperature : 80–120°C

-

Catalyst : None required (thermal decarboxylation)

Synthetic Pathways

3-BTCA is synthesized via acylation of 1,3-thiazolidine-4-carboxylic acid. A representative protocol includes:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 1,3-Thiazolidine-4-carboxylic acid + Butanoyl chloride, EtOH, 60°C, 6 h | 75% | |

| 2 | Purification via recrystallization (ethanol/water) | 90% |

Stability and Degradation

3-BTCA degrades under prolonged heat (>100°C) or UV exposure, forming:

Scientific Research Applications

Synthesis of 3-Butanoyl-1,3-thiazolidine-4-carboxylic Acid

The synthesis of BTCA typically involves the reaction of L-cysteine with appropriate aldehydes under controlled conditions. The process yields thiazolidine derivatives that can be further modified to enhance their biological activities. For instance, studies have demonstrated that substituents at the 2 and 4 positions of the thiazolidine ring can significantly influence the compound's efficacy as a tyrosinase inhibitor and antioxidant agent .

Antioxidant Properties

BTCA has been shown to possess notable antioxidant properties. In vitro studies indicate that derivatives of thiazolidine compounds exhibit significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. The compound's ability to inhibit DPPH free radicals has been quantified, with IC50 values indicating strong antioxidant potential .

Anticancer Activity

Research has highlighted the anticancer properties of BTCA and its derivatives. A series of studies evaluated the antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. For example, certain derivatives demonstrated selective growth inhibition in melanoma cells with IC50 values as low as 0.12 µM in some cases . Additionally, in vivo studies on animal models showed promising results in tumor growth inhibition, suggesting that BTCA derivatives could serve as potential chemotherapeutic agents .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, making it a target for skin whitening agents. BTCA derivatives have been investigated for their ability to inhibit tyrosinase activity effectively. Molecular docking studies revealed strong binding affinities between these compounds and the enzyme, indicating their potential use in cosmetic formulations aimed at skin lightening .

Medicinal Chemistry

The diverse biological activities of BTCA make it a candidate for drug development, particularly in oncology and dermatology. Its ability to inhibit cancer cell proliferation and tyrosinase activity positions it as a valuable compound in developing new therapeutic agents.

Cosmetic Formulations

BTCA is utilized in cosmetic products due to its skin-lightening properties and antioxidant effects. Formulations containing BTCA are designed to improve skin health by reducing oxidative damage and inhibiting melanin production. The compound can be incorporated into lotions, creams, and serums aimed at enhancing skin appearance and health .

Agricultural Applications

Emerging research suggests that thiazolidine derivatives like BTCA may have applications in agriculture as biopesticides or growth enhancers due to their biological activity against various pathogens . This potential application could lead to more sustainable agricultural practices by reducing reliance on synthetic chemicals.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Butanoyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Molecular Properties

The position and nature of substituents on the thiazolidine ring critically influence chemical behavior:

Key Observations :

- 2-Substituted TCAs : Derivatives like 2-methyl or 2-phenyl-TCA are widely used as cysteine prodrugs, releasing free cysteine and aldehydes via hydrolysis. Their sodium salts exhibit enhanced stability (13.6–17.7% hydrolysis after 30 days vs. 59.8–92.1% for acids) . Hydrophilic substituents (e.g., polyhydroxyalkyl groups) improve water solubility .

- 3-Substituted TCAs: The butanoyl and propanoyl groups at position 3 may reduce ring strain compared to 2-substituted analogs. Pidotimod, a 3-substituted TCA with a proline-derived substituent, demonstrates immunomodulatory effects by activating dendritic cells and macrophages .

Stability and Reactivity

- Hydrolysis: 2-Substituted TCAs hydrolyze to release cysteine and aldehydes, a property exploited in food and pharmaceutical industries. For example, 2-polyhydroxyalkyl-TCAs derived from monosaccharides release non-toxic aldehydes . In contrast, 3-substituted TCAs may follow distinct degradation pathways due to steric and electronic differences.

- Synthetic Utility : 2-Phenyl-TCA participates in 1,3-dipolar cycloadditions to form dispiro-heterocycles (85–92% yield) , while 3-substituted analogs are less studied in such reactions.

Biological Activity

3-Butanoyl-1,3-thiazolidine-4-carboxylic acid is a compound belonging to the thiazolidine family, which is notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and enzyme inhibitory properties based on recent research findings.

Antioxidant Activity

Thiazolidine derivatives have been extensively studied for their antioxidant properties. The antioxidant potential of this compound can be evaluated through various assays, including DPPH and ABTS radical scavenging assays.

Key Findings:

- Radical Scavenging Ability : The compound exhibits significant radical scavenging activity, which is crucial in mitigating oxidative stress associated with various diseases such as cancer and neurodegenerative disorders. For instance, certain thiazolidine derivatives have shown activities that are comparable to vitamin E, a well-known antioxidant .

- Mechanism of Action : The antioxidant activity is attributed to the ability of the thiazolidine ring to stabilize free radicals through hydrogen donation or electron transfer mechanisms .

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for thiazolidine derivatives, including this compound.

Case Studies:

- Melanoma and Prostate Cancer : Compounds similar to this compound have shown selective antiproliferative effects against melanoma and prostate cancer cell lines. For example, derivatives were tested against cell lines such as B16-F1 and A375 for melanoma and DU 145 for prostate cancer, revealing significant inhibition of cell growth .

- In Vivo Studies : In animal models, certain thiazolidine derivatives demonstrated dose-dependent inhibition of tumor growth. For instance, a derivative showed higher efficacy than dacarbazine in inhibiting melanoma tumor growth in nude mice .

Enzyme Inhibition

Thiazolidine derivatives are also explored as potential inhibitors of various enzymes.

Tyrosinase Inhibition:

The enzyme tyrosinase plays a critical role in melanin biosynthesis and is a target for skin-whitening agents. Research indicates that modifications at specific positions on the thiazolidine ring can enhance inhibitory activity against tyrosinase.

Findings:

- Binding Affinity : Molecular docking studies revealed that certain thiazolidine derivatives exhibited high binding affinities to tyrosinase (up to -8.4 kcal/mol), indicating their potential as lead compounds for developing new skin-whitening agents .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Butanoyl-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazolidine ring formation often involves cysteine derivatives reacting with carbonyl-containing reagents (e.g., aldehydes or ketones). Optimization of pH, temperature, and solvent polarity (e.g., aqueous ethanol or DMF) is critical to enhance yield. Post-synthesis purification via recrystallization or column chromatography ensures purity .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹, thiazolidine ring vibrations) .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., butanoyl side-chain integration, thiazolidine ring protons at δ 3.5–4.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and ring conformation (e.g., envelope vs. planar structures) .

- HPLC/MS : Validates purity and molecular weight .

Q. How can researchers determine key physicochemical properties like LogP and solubility?

- Methodology :

- LogP : Use shake-flask methods with octanol/water partitioning or computational tools (e.g., ChemAxon). For analogs like 2-(4-bromophenyl)-thiazolidine-4-carboxylic acid, experimental LogP values range from 2.5–3.0 .

- Solubility : Perform gravimetric analysis in aqueous buffers (pH 2–8) or organic solvents. For example, thiazolidine derivatives show higher solubility in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How do substituent variations on the thiazolidine ring influence biological activity, and what computational methods validate these effects?

- Methodology :

- Structure-Activity Relationship (SAR) : Substituents like nitro (NO₂) or chloro (Cl) at the phenyl position enhance antimicrobial activity (e.g., 2-(4-nitrophenyl) derivatives vs. ciprofloxacin) .

- In silico docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., bacterial enzymes or inflammatory mediators) .

- Molecular dynamics (MD) : Simulate ligand-receptor stability under physiological conditions .

Q. What methodologies resolve discrepancies in crystallographic data for thiazolidine derivatives?

- Methodology :

- Data validation : Cross-check unit cell parameters and hydrogen bonding patterns with databases (e.g., Cambridge Structural Database). For example, corrections to crystal structures of 3-(tert-butoxycarbonyl) derivatives were published due to incomplete author lists or misassigned chiral centers .

- DFT calculations : Compare experimental and theoretical bond lengths/angles to identify errors .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodology :

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–12 weeks. Monitor degradation via HPLC and quantify byproducts (e.g., free thiols or oxidized derivatives) .

- Storage recommendations : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

Q. What in vitro/in vivo models are suitable for pharmacokinetic (PK) evaluation?

- Methodology :

- In vitro : Assess metabolic stability using liver microsomes or hepatocytes. For example, thiazolidine derivatives may undergo ring-opening via CYP450 enzymes .

- In vivo : Use rodent models to measure bioavailability, half-life, and tissue distribution. Dose optimization (e.g., 10–50 mg/kg) and blood sampling at timed intervals are critical .

Data Contradiction Analysis

Q. How should researchers address conflicting pharmacological data in published studies?

- Methodology :

- Reproducibility checks : Replicate experiments under identical conditions (e.g., cell lines, animal strains). For retracted studies (e.g., withdrawn thiazolidine derivatives), validate key findings via orthogonal assays .

- Meta-analysis : Compare results across multiple studies to identify trends (e.g., antimicrobial potency vs. substituent electronegativity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.